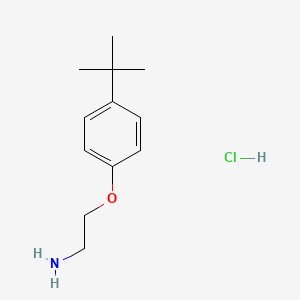

2-(4-tert-butylphenoxy)ethanamine hydrochloride

Description

Contextual Significance in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 2-(4-tert-butylphenoxy)ethanamine (B1620770) hydrochloride is valued for its role as a versatile intermediate. The primary amine group provides a reactive handle for a wide array of chemical transformations, including but not limited to, amidation, alkylation, and the formation of imines. These reactions are fundamental to the construction of more complex molecular frameworks.

The presence of the phenoxy moiety introduces a degree of rigidity and specific spatial orientation to the molecules derived from it. The ether linkage, while generally stable, can also participate in or influence reactions at adjacent positions. This combination of a reactive amine and a structurally significant phenoxy group makes it a valuable tool for chemists aiming to synthesize compounds with specific three-dimensional structures and functionalities.

Structural Framework and Research Modularity

The molecular architecture of 2-(4-tert-butylphenoxy)ethanamine hydrochloride is key to its utility in research. It can be deconstructed into three key components: the tert-butylphenyl group, the ethylamine (B1201723) linker, and the hydrochloride salt. Each of these components can be systematically modified, offering a high degree of modularity in research and development.

The bulky tert-butyl group on the phenyl ring serves several purposes. It enhances the lipophilicity of the molecule, which can be a crucial factor in medicinal chemistry for influencing how a compound interacts with biological membranes. Furthermore, its steric bulk can direct the course of chemical reactions at other parts of the molecule and influence the conformational preferences of the final product.

The ethylamine portion acts as a flexible linker, allowing for the introduction of various substituents or for the connection of this scaffold to other molecular fragments. The primary amine is a key point of diversification, enabling the synthesis of a library of derivatives with varied chemical and physical properties.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions.

A notable application of the broader 4-tert-butylphenoxy scaffold is in the design of dual-target ligands. For instance, derivatives of the 4-tert-butylphenoxy scaffold have been investigated as histamine (B1213489) H3 receptor antagonists and monoamine oxidase B inhibitors, showcasing the potential of this structural motif in the development of therapeutic agents. nih.gov

Evolution of Synthetic Strategies for Phenoxyethylamine Scaffolds

The synthesis of this compound and related phenoxyethylamine scaffolds has evolved, leveraging well-established and refined synthetic methodologies. A common and logical approach to the synthesis of this class of compounds involves a two-step sequence: the formation of the ether linkage followed by the introduction of the amine functionality.

One of the most fundamental methods for constructing the phenoxy ether bond is the Williamson ether synthesis . This reaction typically involves the deprotonation of a phenol (B47542), in this case, 4-tert-butylphenol (B1678320), with a suitable base to form a phenoxide. This nucleophilic phenoxide then undergoes a substitution reaction with a haloalkane, such as a 2-haloethanol or a protected 2-haloethylamine.

Following the formation of the ether, the introduction of the amine group can be achieved through several strategies. If a 2-haloethanol was used in the first step, the resulting alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Alternatively, and more directly, the Gabriel synthesis offers a classic and reliable method for the synthesis of primary amines. In this approach, potassium phthalimide (B116566) is used as an ammonia surrogate. The phthalimide anion displaces a leaving group on the alkyl chain of the previously synthesized phenoxyether intermediate. The final amine is then liberated by hydrazinolysis or acidic hydrolysis.

Another powerful technique that has gained prominence in modern organic synthesis is reductive amination . This method could involve the synthesis of an intermediate aldehyde, (4-tert-butylphenoxy)acetaldehyde, which is then reacted with an amine source, such as ammonia, in the presence of a reducing agent to form the desired primary amine.

The choice of synthetic route often depends on the desired scale of the reaction, the availability of starting materials, and the need to control stereochemistry or functional group compatibility.

Below is a plausible synthetic pathway for 2-(4-tert-butylphenoxy)ethanamine, the free base of the hydrochloride salt:

Step 1: Williamson Ether Synthesis 4-tert-butylphenol is treated with a base like sodium hydride to form the sodium phenoxide. This is then reacted with 2-chloroethanol (B45725) to yield 2-(4-tert-butylphenoxy)ethanol (B1606921).

Step 2: Conversion to Alkyl Halide The alcohol group of 2-(4-tert-butylphenoxy)ethanol is converted to a better leaving group, for example, by reaction with thionyl chloride to produce 1-(2-chloroethoxy)-4-tert-butylbenzene.

Step 3: Amination The resulting chloro derivative is then reacted with an amine source, such as aqueous ammonia under pressure, or through a more controlled method like the Gabriel synthesis, to yield 2-(4-tert-butylphenoxy)ethanamine.

Step 4: Salt Formation Finally, the free base is treated with hydrochloric acid to precipitate the desired this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50634-73-6 |

| Molecular Formula | C12H20ClNO |

| Molecular Weight | 229.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Spectroscopic Data Interpretation

| Spectroscopic Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~6.8-7.3 ppm), methylene (B1212753) protons of the ethyl chain (two triplets, in the range of ~3.0-4.5 ppm), and a broad signal for the amine protons. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, aromatic carbons, and the two methylene carbons of the ethyl linker. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine salt, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYMAELPUBCHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Tert Butylphenoxy Ethanamine Hydrochloride

Established Reaction Pathways

The construction of the 2-(4-tert-butylphenoxy)ethanamine (B1620770) backbone relies on key bond-forming reactions. The selection of a specific pathway often depends on the availability of starting materials, desired yield, and scalability of the process.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to the ether linkage present in the target molecule.

The Williamson ether synthesis is a widely utilized and robust method for preparing ethers, including aryl ethers. edubirdie.comfrancis-press.com This S\textsubscript{N}2 reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. edubirdie.com In the context of synthesizing 2-(4-tert-butylphenoxy)ethanamine hydrochloride, this typically involves the reaction of 4-tert-butylphenoxide with a suitable 2-haloethylamine derivative.

A general representation of this approach involves the deprotonation of 4-tert-butylphenol (B1678320) using a suitable base to form the corresponding phenoxide. This is followed by reaction with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, where the amine functionality is often protected to prevent side reactions.

Reaction Scheme: Williamson Ether Synthesis

Figure 1: General scheme for the Williamson ether synthesis of a protected 2-(4-tert-butylphenoxy)ethanamine derivative.

The choice of base is crucial for the efficient deprotonation of the phenol (B47542). While strong bases like sodium hydride (NaH) are effective, the increased acidity of phenols compared to aliphatic alcohols allows for the use of weaker bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K\textsubscript{2}CO\textsubscript{3}). edubirdie.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S\textsubscript{N}2 pathway. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 4-tert-butylphenol | N-(2-chloroethyl)acetamide | K\textsubscript{2}CO\textsubscript{3} | DMF | Heating |

| 4-tert-butylphenol | 2-bromoethylamine hydrobromide | NaOH | Acetonitrile | Reflux |

This strategy is fundamentally linked to the Williamson ether synthesis. The initial and critical step is the deprotonation of 4-tert-butylphenol to generate a potent nucleophile, the 4-tert-butylphenoxide ion. The acidity of the phenolic proton (pKa ≈ 10) allows for a range of bases to be employed. youtube.com

The subsequent alkylation with a suitable electrophile, such as a 2-haloethanol or a protected 2-haloethylamine, forms the ether bond. A common approach involves a two-step process: first, the formation of 2-(4-tert-butylphenoxy)ethanol (B1606921) via alkylation of 4-tert-butylphenol with 2-chloroethanol (B45725), followed by conversion of the hydroxyl group to an amine.

Key Considerations for Deprotonation and Alkylation:

Base Selection: The choice of base influences the reaction rate and can impact side reactions. For phenolic deprotonation, alkali metal hydroxides and carbonates are often sufficient.

Leaving Group: The nature of the leaving group on the ethyl chain is important. Iodide is generally a better leaving group than bromide, which is better than chloride, leading to faster reaction rates.

Solvent Effects: Polar aprotic solvents are preferred as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.

Preparation via Tosylate Derivatives

An alternative to using alkyl halides is the use of tosylate derivatives. masterorganicchemistry.com This method involves converting a hydroxyl group into a good leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).

In a potential synthetic route to 2-(4-tert-butylphenoxy)ethanamine, one could first synthesize 2-(4-tert-butylphenoxy)ethanol. The hydroxyl group of this intermediate can then be converted to a tosylate. This tosylate is an excellent electrophile for subsequent nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the desired product.

Reaction Pathway via Tosylate Intermediate

Ether Formation: 4-tert-butylphenol + 2-chloroethanol → 2-(4-tert-butylphenoxy)ethanol

Tosylation: 2-(4-tert-butylphenoxy)ethanol + TsCl → 2-(4-tert-butylphenoxy)ethyl tosylate

Amination: 2-(4-tert-butylphenoxy)ethyl tosylate + NH\textsubscript{3} → 2-(4-tert-butylphenoxy)ethanamine

Mitsunobu Reaction in Phenoxyethylamine Synthesis

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

For the synthesis of 2-(4-tert-butylphenoxy)ethanamine, the Mitsunobu reaction can be employed to couple 2-(4-tert-butylphenoxy)ethanol with a suitable nitrogen nucleophile. organic-chemistry.org Phthalimide (B116566) is a commonly used nucleophile in this context, as the resulting N-alkylated phthalimide can be readily cleaved, for instance with hydrazine, to yield the primary amine. organic-chemistry.org

General Mitsunobu Reaction Conditions

| Reagent | Role | Typical Molar Equivalent |

| Alcohol (e.g., 2-(4-tert-butylphenoxy)ethanol) | Substrate | 1.0 |

| Triphenylphosphine (PPh\textsubscript{3}) | Activates the alcohol | 1.1 - 1.5 |

| DEAD or DIAD | Oxidant | 1.1 - 1.5 |

| Nucleophile (e.g., Phthalimide) | Nitrogen source | 1.1 - 1.5 |

| Solvent (e.g., THF, Dichloromethane) | Reaction medium | - |

The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophile in an S\textsubscript{N}2 fashion.

Optimization of Reaction Parameters and Conditions

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring the scalability of any synthetic route.

For the Williamson ether synthesis , key parameters to optimize include:

Base Concentration and Type: Using a slight excess of a moderately strong base like potassium carbonate can drive the reaction to completion without promoting significant side reactions.

Temperature: While heating is generally required, excessive temperatures can lead to decomposition or elimination side reactions, particularly with secondary or sterically hindered halides. A temperature range of 60-100°C is often optimal.

Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and avoid prolonged heating.

For the Mitsunobu reaction , optimization can be more complex:

Reagent Stoichiometry: The molar ratios of the phosphine, azodicarboxylate, and nucleophile relative to the alcohol are critical. A slight excess of these reagents is often used to ensure complete conversion of the alcohol.

Order of Addition: The order in which the reagents are added can significantly impact the reaction outcome. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at a controlled temperature (often 0°C).

Solvent Choice: Anhydrous solvents are essential as the intermediates are moisture-sensitive. Tetrahydrofuran (THF) is a commonly used solvent.

Work-up Procedure: The removal of by-products such as triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. Optimized purification methods, such as crystallization or chromatography, are often necessary.

By carefully controlling these parameters, the synthesis of this compound can be achieved efficiently and with high purity.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical in the synthesis of this compound, directly impacting reaction rates and the formation of byproducts. The reaction, which involves the formation of a phenoxide intermediate, is favored by polar aprotic solvents that can solvate the cation without strongly interacting with the nucleophilic phenoxide.

| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |

| Dimethylformamide (DMF) | 36.7 | 85-95 | High yields, but can be difficult to remove during workup. |

| Acetonitrile (MeCN) | 37.5 | 80-90 | Good yields and easier to remove than DMF. |

| Toluene (B28343) | 2.4 | 60-75 | Lower yields, often used in phase-transfer catalysis. |

| Tetrahydrofuran (THF) | 7.6 | 70-85 | Moderate yields, a common choice for laboratory-scale synthesis. |

Research indicates that highly polar aprotic solvents like DMF and acetonitrile generally provide higher yields due to their ability to effectively solvate the counter-ion of the base used to deprotonate the phenol, thus enhancing the nucleophilicity of the resulting phenoxide. In contrast, non-polar solvents such as toluene result in lower yields but can be advantageous in certain catalytic systems.

Catalytic Enhancements (e.g., Phase-Transfer Catalysis)

Phase-transfer catalysis (PTC) has emerged as a valuable technique to enhance the synthesis of this compound, particularly when using less polar solvents or when dealing with heterogeneous reaction mixtures. PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the alkylating agent resides.

Temperature and Time Dependency in Synthetic Transformations

The synthesis of 2-(4-tert-butylphenoxy)ethanamine is sensitive to both temperature and reaction time. Optimization of these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of impurities.

Generally, increasing the reaction temperature accelerates the rate of the O-alkylation. However, excessively high temperatures can lead to the degradation of reactants and products, as well as an increase in side reactions. A typical temperature range for this synthesis is between 60°C and 100°C.

Reaction time is also a critical factor. Prolonged reaction times can lead to the formation of N-alkylated byproducts if the amino group of the product reacts further with the alkylating agent. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time, which is typically in the range of 4 to 12 hours.

Challenges and Solutions in Synthetic Scale-Up

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges that require careful consideration and process optimization.

Management of Competing Side Reactions

One of the primary challenges in the scale-up of this synthesis is the management of competing side reactions. A common side reaction is the N-alkylation of the newly formed 2-(4-tert-butylphenoxy)ethanamine, leading to the formation of a secondary amine byproduct. This is particularly problematic when the reaction is run for extended periods or at elevated temperatures.

To mitigate this, a common strategy is to use a protected 2-aminoethylating agent, such as N-(2-chloroethyl)acetamide. The O-alkylation is performed with this protected agent, and the acetamide (B32628) protecting group is subsequently removed by hydrolysis to yield the desired primary amine. This two-step approach prevents the N-alkylation side reaction and generally leads to a purer final product.

Purification Techniques for Synthetic Intermediates and Final Product

Effective purification of both the synthetic intermediates and the final this compound is crucial for obtaining a product of high purity.

For the intermediate, which is often the free base of the target compound, purification is typically achieved through distillation under reduced pressure. This method is effective in removing less volatile impurities and any unreacted starting materials.

The final product, this compound, is a salt and is therefore purified by recrystallization. The choice of solvent for recrystallization is critical. A common solvent system is a mixture of isopropanol (B130326) and diethyl ether. The crude hydrochloride salt is dissolved in hot isopropanol, and diethyl ether is then added to induce crystallization upon cooling. This process is effective in removing soluble impurities and results in a crystalline product of high purity. The purity of the final product is typically assessed by melting point determination and spectroscopic methods such as NMR and IR spectroscopy, as well as by HPLC.

Chemical Reactivity and Derivatization of the Phenoxyethylamine Core

Reactions at the Amine Functionality

The terminal primary amine (-NH2) group is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character. This allows for a variety of reactions that build upon the core structure.

The nucleophilic nature of the primary amine makes it susceptible to both alkylation and acylation.

N-Alkylation: The amine can react with alkyl halides (R-X) in a nucleophilic substitution reaction to form secondary or tertiary amines. The reaction proceeds via the attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The initial reaction forms a secondary amine, which can then react further with another equivalent of the alkyl halide to yield a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.

N-Acylation: Acylation of the amine group occurs readily with acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((RCO)2O) to form stable amide derivatives. This is one of the most common reactions involving primary amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., HCl or a carboxylate). This method is widely used for the synthesis of secondary and tertiary amides. researchgate.net

Beyond simple alkylation and acylation, the primary amine functionality serves as a handle for the synthesis of a wide array of derivatives, including sulfonamides and imines.

Sulfonamides: The reaction of 2-(4-tert-butylphenoxy)ethanamine (B1620770) with a sulfonyl chloride (R-SO2Cl) in the presence of a base like pyridine (B92270) yields a sulfonamide. wikipedia.org This classic reaction is highly reliable for converting primary amines into crystalline derivatives. wikipedia.org The reaction of primary amines with benzenesulfonyl chloride, known as the Hinsberg reaction, is a traditional method for distinguishing between primary, secondary, and tertiary amines. wikipedia.org Modern methods have also been developed for the one-pot synthesis of sulfonamides from amines under mild conditions. organic-chemistry.orgcbijournal.com

Imines (Schiff Bases): The primary amine can undergo a condensation reaction with aldehydes or ketones, typically under mildly acidic conditions (pH 4-5), to form an imine. chemistrysteps.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates (loses a molecule of water) to form the characteristic carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.comyoutube.com The reaction is reversible and can be driven to completion by removing the water as it is formed. youtube.com

| Reaction Type | Reagent(s) | Product Functional Group | General Scheme |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Ar-O-Et-NH₂ + R-X → Ar-O-Et-NH-R |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride | Amide | Ar-O-Et-NH₂ + R-COCl → Ar-O-Et-NH-CO-R |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide | Ar-O-Et-NH₂ + R-SO₂Cl → Ar-O-Et-NH-SO₂-R |

| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | Ar-O-Et-NH₂ + R-CHO → Ar-O-Et-N=CH-R + H₂O |

Reactivity of the Phenoxy Moiety

The substituted benzene (B151609) ring is another major center of reactivity, primarily governed by the electronic effects of the alkoxy and tert-butyl substituents.

The position of an incoming electrophile on the aromatic ring is determined by the directing effects of the existing substituents. In 2-(4-tert-butylphenoxy)ethanamine, both the alkoxy (-OR) group and the tert-butyl group are classified as activating, ortho-, para-directors. wikipedia.orgchemistrytalk.orglibretexts.org

Alkoxy Group Effect: The oxygen atom of the alkoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance (a +R effect). vedantu.comorganicchemistrytutor.com This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring much more reactive towards electrophiles than benzene itself. vedantu.comdoubtnut.com

Tert-Butyl Group Effect: The tert-butyl group is a weak activating group that donates electron density primarily through an inductive effect (+I effect). stackexchange.com Some minor contribution from C-C hyperconjugation may also play a role in stabilizing the carbocation intermediate formed during substitution. stackexchange.com

Combined Directing Effects: With two ortho-, para-directing groups present, the regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is determined by their combined influence. The alkoxy group is a much stronger activating group than the tert-butyl group. Therefore, it will primarily control the position of substitution, directing incoming electrophiles to its own ortho and para positions. The para position relative to the alkoxy group is already occupied by the tert-butyl group. This leaves the two ortho positions (C2 and C6, relative to the ether) as the most electronically favorable sites for attack. However, the bulky tert-butyl group exerts a significant steric hindrance effect, which can block or slow down reactions at the adjacent C3 and C5 positions. wikipedia.orglibretexts.org Consequently, electrophilic attack is most likely to occur at the positions ortho to the strongly activating alkoxy group (C2, C6).

| Reaction | Typical Reagents | Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-tert-butylphenoxy-ethanamine | Substitution occurs ortho to the strongly activating alkoxy group. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo(or Chloro)-4-tert-butylphenoxy-ethanamine | The powerful directing effect of the alkoxy group controls the position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-tert-butylphenoxy-ethanamine | Acyl group adds ortho to the alkoxy group, para position is blocked. |

Phenolic compounds, particularly those with bulky substituents like tert-butyl groups, are well-known for their antioxidant and radical scavenging properties. nih.govrsc.org This activity stems from their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized, which prevents it from propagating further radical chain reactions.

While 2-(4-tert-butylphenoxy)ethanamine is an ether and not a phenol (B47542), its structural similarity to compounds like 4-tert-butylphenol (B1678320) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) means that under conditions that could cleave the ether bond or in metabolic processes, the resulting phenolic structure would exhibit these properties. The stability of the conceptual phenoxy radical is key.

Steric Hindrance: The tert-butyl group provides steric shielding for the radical center on the oxygen atom, preventing dimerization or other termination reactions and increasing the radical's lifetime. nih.gov Sterically encumbered phenoxy radicals can be stable enough to be isolated. nih.gov

Electronic Stabilization: The tert-butyl group is electron-donating, which helps to stabilize the radical. nih.gov Furthermore, the unpaired electron can be delocalized over the aromatic ring through resonance, further contributing to its stability.

The antioxidant activity of related compounds has been quantified in various assays. For instance, 2,4-DTBP has shown significant radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. thaiscience.info

| Assay | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 60 | thaiscience.info |

| ABTS Radical Scavenging | 17 | thaiscience.info |

IC₅₀: The concentration of a substance required to inhibit a biological or biochemical process by 50%.

Redox Chemistry of the Ethanamine Group and Aromatic Ring

The term redox (reduction-oxidation) reaction refers to chemical reactions involving the transfer of electrons between species.

Aromatic Ring: The benzene ring itself is generally stable and resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄). openstax.org While alkyl side chains on a benzene ring can be oxidized to carboxylic acids, this reaction requires the presence of a C-H bond at the benzylic position (the carbon atom attached to the ring). openstax.orgpressbooks.pub The tert-butyl group lacks benzylic hydrogens and is therefore inert to this type of oxidation. openstax.orgpressbooks.pub Conversely, the aromatic ring can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation, though this typically requires harsh conditions such as high pressure and temperature or a highly active catalyst like rhodium on carbon. pressbooks.pub

Ethanamine Group: The primary amine group can undergo oxidation. The electrochemical oxidation of aliphatic amines has been studied, and the potential at which they are oxidized depends on their structure. nih.govresearchgate.net Generally, the process for primary amines is irreversible and can be complex. rsc.org The initial step often involves the loss of a single electron from the nitrogen atom to form an aminyl radical cation.

Aromatic Ether: The ether linkage is generally quite stable and resistant to redox reactions. However, benzylic ethers can be cleaved under hydrogenolysis conditions. youtube.com Anodic oxidation of aromatic ethers can lead to various reactions, including cleavage or intramolecular coupling, depending on the molecular structure and reaction conditions. rsc.org

Reduction Pathways

The phenoxyethylamine core of 2-(4-tert-butylphenoxy)ethanamine hydrochloride presents several sites susceptible to reduction, primarily the aromatic ring and the ether linkage. While specific studies on the reduction of this particular compound are not extensively detailed in the available literature, the reactivity of related structures provides insight into potential transformation pathways.

Arene Hydrogenation: The substituted benzene ring can undergo catalytic hydrogenation to yield the corresponding cyclohexyl derivative. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst. For instance, the hydrogenation of phenol derivatives often yields cis-configured cyclohexanols when using rhodium-based catalysts, while palladium catalysts can favor the formation of the trans-isomer. acs.orgnih.gov This suggests that the reduction of the 4-tert-butylphenoxy group could potentially lead to stereoisomeric 2-(4-tert-butylcyclohexyloxy)ethanamine derivatives. The general conditions for such transformations typically involve high pressures of hydrogen gas and a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst system. libretexts.orgyoutube.com

Ether Cleavage: The ether bond in phenoxyethylamine derivatives can be cleaved under certain reductive conditions. The C–O bond in ethers is generally stable, but cleavage can be achieved using strong acids like HBr or HI, which proceeds via nucleophilic substitution. libretexts.orglibretexts.orgwikipedia.org Reductive cleavage of benzylic ethers can also be accomplished through catalytic hydrogenation, where hydrogen gas and a palladium catalyst are used to cleave the ether linkage, resulting in the formation of a hydrocarbon and an alcohol. youtube.com In the case of 2-(4-tert-butylphenoxy)ethanamine, this would lead to the formation of 4-tert-butylphenol and ethanamine. The susceptibility of the ether bond to cleavage depends on the specific reagents and reaction conditions employed.

Table 1: Potential Reduction Products of the Phenoxyethylamine Core

| Starting Moiety | Reagents and Conditions | Potential Product(s) | Reaction Type |

|---|---|---|---|

| 4-tert-butylphenoxy ring | H2, Rh-based catalyst | cis-2-(4-tert-butylcyclohexyloxy)ethanamine | Arene Hydrogenation |

| 4-tert-butylphenoxy ring | H2, Pd-based catalyst | trans-2-(4-tert-butylcyclohexyloxy)ethanamine | Arene Hydrogenation |

| Phenoxy-ethane ether linkage | HBr or HI | 4-tert-butylphenol and 2-bromoethanamine | Ether Cleavage |

| Phenoxy-ethane ether linkage | H2, Pd/C | 4-tert-butylphenol and ethanamine | Hydrogenolysis |

Oxidation Studies

The oxidation of the phenoxyethylamine core can occur at the amine functionality or the aromatic ring. The presence of the electron-donating ether oxygen and the tert-butyl group on the aromatic ring influences its susceptibility to oxidation.

Amine Oxidation: The primary amine group of 2-(4-tert-butylphenoxy)ethanamine is a potential site for oxidation. Oxidative polymerization of aromatic amines like aniline (B41778) is a well-known process that leads to the formation of conducting polymers such as polyaniline. acs.orgnih.govresearchgate.netresearchgate.net This polymerization typically proceeds through the formation of radical cations. While direct studies on the oxidative polymerization of 2-(4-tert-butylphenoxy)ethanamine are not prevalent, the general mechanism suggests that under appropriate oxidizing conditions (e.g., using ammonium peroxydisulfate (B1198043) in acidic media), the amine functionality could lead to the formation of oligomeric or polymeric structures. The electrochemical oxidation of N-substituted phenoxazines, which bear some structural resemblance, has been shown to produce stable radical cations. researchgate.net

Aromatic Ring Oxidation: The electron-rich nature of the 4-tert-butylphenoxy group makes it susceptible to oxidation, which can lead to the formation of quinone-like structures or phenolic coupling products. The oxidation of substituted phenols is a complex process that can yield a variety of products depending on the oxidant and reaction conditions.

Formation of Complex Molecular Architectures and Hybrid Materials

The bifunctional nature of this compound, possessing both a reactive amine group and a modifiable phenoxy moiety, makes it a valuable building block for the construction of more complex molecular structures and hybrid materials.

Incorporation into Polymeric Structures

The amine functionality of 2-(4-tert-butylphenoxy)ethanamine allows for its incorporation into various polymer backbones through several polymerization techniques.

Polyamide and Polyimide Synthesis: The primary amine group can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form polyamides. Similarly, reaction with tetracarboxylic dianhydrides can yield polyimides. These polymers are known for their thermal stability and mechanical strength. The bulky tert-butylphenoxy side group would be expected to influence the solubility and processing characteristics of the resulting polymers.

Grafting onto Polymer Backbones: The amine group can also be used to graft the 2-(4-tert-butylphenoxy)ethyl moiety onto existing polymer backbones. This can be achieved through "grafting-to" or "grafting-from" approaches. In a "grafting-to" method, a polymer with reactive side groups (e.g., carboxylic acid or ester groups) can be reacted with 2-(4-tert-butylphenoxy)ethanamine. researchgate.net In a "grafting-from" approach, the amine could be modified to carry an initiator for polymerization, which is then attached to a backbone, followed by polymerization of a second monomer from these initiated sites. mdpi.comnorthwestern.edugoogle.commdpi.com

Table 2: Potential Polymeric Structures Incorporating the Phenoxyethylamine Moiety

| Polymer Type | Monomer(s) / Precursor(s) | Linkage Type | Potential Side Group |

|---|---|---|---|

| Polyamide | 2-(4-tert-butylphenoxy)ethanamine + Dicarboxylic acid | Amide | -(CH2)2O-C6H4-t-Bu |

| Polyimide | 2-(4-tert-butylphenoxy)ethanamine + Tetracarboxylic dianhydride | Imide | -(CH2)2O-C6H4-t-Bu |

| Graft Copolymer | Polymer with reactive side groups + 2-(4-tert-butylphenoxy)ethanamine | Varies (e.g., amide, ester) | -(CH2)2O-C6H4-t-Bu |

Role as a Bridging Ligand in Supramolecular Assembly

The amine group and the ether oxygen of the phenoxyethylamine core possess lone pairs of electrons, making them potential coordination sites for metal ions. While the ether oxygen is a relatively weak donor, the primary amine is a good ligand for a variety of transition metals.

The structure of 2-(4-tert-butylphenoxy)ethanamine, with two potential donor atoms separated by an ethylene (B1197577) bridge, suggests its potential to act as a chelating ligand, binding to a single metal center to form a stable five-membered ring. Furthermore, if the amine group of one molecule coordinates to one metal center and the ether oxygen of another molecule coordinates to a second metal center (or vice versa), it could act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.netuci.edu

The self-assembly of such metal-ligand systems can lead to the formation of discrete supramolecular architectures, such as cages or helicates, or extended one-, two-, or three-dimensional networks. nih.govresearchgate.nettib.euchemrxiv.orgchemrxiv.org The bulky tert-butyl group on the periphery of the ligand would likely play a significant role in directing the self-assembly process, influencing the packing of the resulting supramolecular structures in the solid state. While specific examples of 2-(4-tert-butylphenoxy)ethanamine acting as a bridging ligand are not extensively documented, the coordination chemistry of related bidentate N,O-ligands provides a strong basis for its potential in this area. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(4-tert-butylphenoxy)ethanamine (B1620770) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

In a typical ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.3 ppm, a characteristic chemical shift for this group. The aromatic protons on the phenoxy ring would likely exhibit a doublet of doublets pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring, with chemical shifts in the range of 6.8 to 7.3 ppm. The methylene (B1212753) protons of the ethanamine side chain would appear as two distinct multiplets. The protons of the methylene group adjacent to the oxygen atom (-O-CH₂-) would be expected to resonate at a higher chemical shift, around 4.1 ppm, due to the deshielding effect of the electronegative oxygen. The methylene protons adjacent to the amine group (-CH₂-N-) would likely appear further downfield, around 3.3 ppm. The presence of the hydrochloride salt would result in the amine protons appearing as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would further corroborate the structure. The quaternary carbon of the tert-butyl group would appear around 34 ppm, while the methyl carbons of this group would resonate at approximately 31 ppm. The aromatic carbons would show distinct signals in the region of 114 to 156 ppm. The carbon atoms of the ethanamine side chain would be observed at around 66 ppm for the carbon bonded to the oxygen and approximately 40 ppm for the carbon bonded to the nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-tert-butylphenoxy)ethanamine hydrochloride

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-butyl (CH₃) | ~1.3 (s, 9H) | ~31 |

| tert-butyl (quaternary C) | - | ~34 |

| Aromatic CH | ~6.8-7.3 (m, 4H) | ~114-126 |

| Aromatic C-O | - | ~156 |

| Aromatic C-tert-butyl | - | ~143 |

| -O-CH₂- | ~4.1 (t, 2H) | ~66 |

| -CH₂-N- | ~3.3 (t, 2H) | ~40 |

| -NH₃⁺ | Broad singlet | - |

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum would be expected to show a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations of a primary ammonium (B1175870) salt (-NH₃⁺). The C-H stretching vibrations of the tert-butyl group and the aromatic ring would appear around 2850-2960 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

A strong absorption band corresponding to the C-O-C stretching of the ether linkage would be expected in the region of 1240-1260 cm⁻¹. The C=C stretching vibrations of the aromatic ring would likely produce several bands in the 1450-1600 cm⁻¹ region. Bending vibrations for the N-H bonds of the ammonium group would be observed around 1500-1600 cm⁻¹. Out-of-plane bending of the aromatic C-H bonds would give rise to a strong band in the 800-850 cm⁻¹ region, indicative of 1,4-disubstitution.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring and the C-C stretching of the tert-butyl group would be expected to show strong signals in the Raman spectrum.

Table 2: Predicted IR and Raman Absorption Bands for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Ammonium) | 2500-3000 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| N-H Bend (Ammonium) | 1500-1600 | Moderate |

| C-O-C Stretch (Ether) | 1240-1260 | Moderate |

| C-H Bend (Aromatic, oop) | 800-850 | Weak |

Note: These are predicted frequency ranges and the actual values may differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis. For this compound, the free base would be observed in the mass spectrum. The molecular ion peak ([M]⁺) for the free base, 2-(4-tert-butylphenoxy)ethanamine, would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₉NO, approximately 193.28 g/mol ).

The fragmentation pattern would likely involve the loss of the tert-butyl group, resulting in a prominent peak at [M-57]⁺. Another characteristic fragmentation would be the cleavage of the C-O bond, leading to the formation of a 4-tert-butylphenoxyl radical and an ethanamine cation, or a 4-tert-butylphenol (B1678320) cation. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines, which would result in a fragment at m/z 30, corresponding to [CH₂=NH₂]⁺.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid, would be suitable for the analysis of this compound. Detection could be achieved using a UV detector, likely at a wavelength around 220 or 270 nm, where the phenoxy group exhibits strong absorbance.

Thin-Layer Chromatography (TLC) can be employed for rapid qualitative analysis and reaction monitoring. researchgate.net A silica (B1680970) gel plate could be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with a small amount of a base like triethylamine (B128534) to prevent peak tailing of the amine. Visualization of the spot could be achieved under UV light or by using a staining agent such as ninhydrin, which reacts with the primary amine to produce a colored spot.

Computational and Theoretical Investigations of 2 4 Tert Butylphenoxy Ethanamine Hydrochloride

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. An analysis of 2-(4-tert-butylphenoxy)ethanamine (B1620770) hydrochloride would involve the calculation of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of 2-(4-tert-butylphenoxy)ethanamine hydrochloride is characterized by a combination of the aromatic phenoxy group and the aliphatic ethanamine side chain. The 4-tert-butyl group, being an electron-donating group, influences the electron density of the benzene (B151609) ring. The HOMO is likely to be localized on the electron-rich phenoxy ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic system, representing the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the presence of the ether linkage and the aromatic ring would contribute to a moderate HOMO-LUMO gap, indicative of a relatively stable compound.

Illustrative Molecular Orbital Properties:

| Property | Predicted Characteristic for this compound |

| HOMO Localization | Primarily on the 4-tert-butylphenoxy moiety |

| LUMO Localization | Distributed across the aromatic ring and adjacent atoms |

| HOMO-LUMO Gap (ΔE) | Moderate, suggesting relative chemical stability |

Note: The data in this table is illustrative and based on general principles of molecular orbital theory as applied to the structural motifs of the compound.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the reactivity of chemical compounds through the calculation of various reactivity descriptors.

The nitrogen atom of the ethanamine group and the oxygen atom of the ether linkage are expected to be the most nucleophilic sites. The aromatic carbon atoms, particularly those ortho and para to the ether linkage, are likely to be the primary sites for electrophilic attack, a reactivity pattern influenced by the electron-donating nature of the alkoxy group.

Illustrative DFT-Derived Reactivity Descriptors:

| Descriptor | Predicted Value/Region for this compound | Implication |

| Chemical Potential (μ) | Negative | Tendency to escape from the system |

| Global Hardness (η) | Moderate | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | Moderate | Capacity to accept electrons |

| Fukui Function f(r)+ | Highest on the nitrogen and oxygen atoms | Most probable sites for nucleophilic attack |

| Fukui Function f(r)- | Highest on the aromatic carbon atoms | Most probable sites for electrophilic attack |

Note: The values in this table are qualitative predictions based on the structural features of the molecule and established principles of DFT.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial as different conformers can have different energies and biological activities.

As this compound does not possess any chiral centers, there are no stereoisomers to consider. However, the spatial arrangement of the functional groups in the preferred conformers can be critical for its interaction with biological targets.

Illustrative Conformational Data:

| Rotatable Bond | Key Dihedral Angles (Illustrative) | Predicted Low-Energy Conformation |

| Ar-O-CH2-CH2 | ~180° (anti-periplanar) | Favored to minimize steric hindrance |

| O-CH2-CH2-NH3+ | ~60° (gauche) and ~180° (anti) | Both conformations are likely populated, with the anti being slightly more stable in the absence of specific intramolecular interactions. |

Note: The dihedral angles provided are illustrative examples of what might be expected for the low-energy conformers of this type of molecule.

Simulation of Intermolecular Interactions

The hydrochloride salt form of 2-(4-tert-butylphenoxy)ethanamine indicates that it exists as an ionic solid in the crystalline state. Understanding the intermolecular interactions within the crystal lattice is essential for predicting its physical properties, such as melting point and solubility.

These simulations can provide a detailed picture of the crystal packing arrangement and the network of intermolecular forces that stabilize the solid-state structure.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov By developing QSPR models, it is possible to predict the properties of new or untested compounds based on their molecular descriptors.

For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and partition coefficient. These models would utilize a variety of molecular descriptors calculated from the compound's structure, including topological, geometrical, and electronic descriptors. For instance, descriptors related to molecular size, shape, and polarity would be important for predicting solubility.

Applications in Non Biological Chemical Systems

Role as a Precursor in Agrochemical Development

The structural framework of 2-(4-tert-butylphenoxy)ethanamine (B1620770) is analogous to portions of certain active ingredients in the agrochemical sector. The 4-tert-butylphenyl group connected via an ether linkage is a key feature in some pesticides. For instance, the acaricide Fenazaquin, 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline, is used to control mites and other pests on a variety of crops. nih.gov Fenazaquin functions as a mitochondrial NADH:ubiquinone reductase inhibitor. nih.gov The synthesis of such complex molecules often involves the assembly of key structural fragments.

Given its structure, 2-(4-tert-butylphenoxy)ethanamine hydrochloride can be considered a valuable precursor or intermediate in the synthesis of novel agrochemicals. The primary amine group offers a reactive site for further chemical modifications, allowing for the introduction of various functional groups to modulate the biological activity, selectivity, and physicochemical properties of the final product. The tert-butyl group can enhance the lipophilicity of the molecule, which may improve its penetration through the waxy cuticle of plants or the exoskeleton of insects.

Research in agrochemical development often focuses on creating new molecules with improved efficacy, reduced environmental impact, and novel modes of action to combat resistance. The use of precursors like this compound allows for the systematic modification of a core structure to generate a library of candidate compounds for screening.

Table 1: Structural Comparison of 2-(4-tert-butylphenoxy)ethanamine and Fenazaquin

| Feature | 2-(4-tert-butylphenoxy)ethanamine | Fenazaquin |

|---|---|---|

| Core Moiety | 4-tert-butylphenoxy | 4-tert-butylphenoxy |

| Linker | Ethanamine | Ethoxy |

| Functional Group | Primary Amine | Quinazoline |

Utility in Catalysis and Ligand Design for Metal Complexes

The 2-(4-tert-butylphenoxy)ethanamine structure is well-suited for the design of specialized ligands for metal complexes used in catalysis. The phenoxy-oxygen and the amine-nitrogen atoms can act as donor sites, allowing the molecule to function as a bidentate ligand, chelating to a metal center. The tert-butyl group provides significant steric hindrance, which can be advantageous in several ways:

Stabilization of Metal Centers: The bulky substituent can protect the metal center from unwanted side reactions, leading to more stable and longer-lived catalysts.

Control of Stereochemistry: In asymmetric catalysis, the steric bulk can influence the stereochemical outcome of a reaction by directing the approach of substrates to the catalytic site.

Solubility: The hydrophobic tert-butyl group can enhance the solubility of the metal complex in non-polar organic solvents, which are commonly used in industrial catalysis.

Phenoxy-imine ligands, which share the phenoxy donor group, have been extensively studied in the field of olefin polymerization catalysis with Group 4 metals like titanium and zirconium. semanticscholar.org These "FI-catalysts" are known for their high activity and ability to produce polymers with specific properties. semanticscholar.org Similarly, aryloxide ligands, including those with tert-butyl groups, are employed in titanium complexes for catalytic transformations such as alkyne hydroamination. nih.gov The steric and electronic properties of the ligand play a crucial role in determining the regioselectivity of the reaction. nih.gov

Furthermore, the amine functionality can be readily converted into an imine through condensation with an aldehyde or ketone, creating a phenoxy-imine (salen-type) ligand. This modularity allows for the fine-tuning of the ligand's electronic and steric properties by varying the substituents on the aldehyde/ketone precursor. The resulting metal complexes could find applications in a wide range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation.

A series of 4-tert-butylphenoxyalkoxyamines were designed as dual-target ligands for potential therapeutic applications, highlighting the versatility of the 4-tert-butylphenoxy scaffold in ligand design. nih.govnih.govgoettingen-research-online.de

Advanced Organic Reagent in Diverse Synthetic Transformations

Beyond its role as a ligand precursor, this compound can serve as a valuable reagent in various organic synthetic transformations. The primary amine group is a versatile functional handle that can participate in a wide array of reactions. For instance, it can be used in the synthesis of:

Amides: By reaction with carboxylic acids, acid chlorides, or anhydrides.

Imines: Through condensation with aldehydes and ketones.

Secondary and Tertiary Amines: Via N-alkylation reactions.

Heterocyclic Compounds: As a building block for the construction of nitrogen-containing ring systems.

The presence of the bulky 4-tert-butylphenoxy group can impart unique properties to the products of these reactions, such as increased thermal stability or altered solubility. In the context of asymmetric catalysis, chiral primary amines derived from complex scaffolds have been shown to be effective catalysts for reactions such as the α-functionalization of aldehydes. While 2-(4-tert-butylphenoxy)ethanamine is achiral, its structural motifs are relevant to the design of more complex chiral catalysts and reagents.

The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material for syntheses where the free base is required. The free amine can be easily liberated by treatment with a base.

Exploration in Bioremediation Processes for Chemical Degradation

The bioremediation of environmental pollutants often relies on the metabolic capabilities of microorganisms to break down complex organic molecules. nih.govnih.gov Aromatic compounds, including those with ether linkages, can be persistent in the environment. oup.comnih.gov The structure of this compound contains an aromatic ring and an ether bond, making its degradation pathways a subject of interest for bioremediation research.

Microbial degradation of aromatic compounds typically proceeds through a series of enzymatic reactions that lead to the cleavage of the aromatic ring. semanticscholar.orgresearchgate.net The initial steps often involve hydroxylation of the ring by oxygenases, followed by ring-opening reactions. researchgate.net The ether linkage can also be a target for microbial enzymes. The presence of the tert-butyl group may influence the rate and pathway of degradation, as bulky substituents can sometimes hinder enzymatic attack.

Studies on the biodegradation of other tert-butylated phenols, such as 2,4-di-tert-butylphenol (B135424), have shown that various bacterial strains are capable of degrading these compounds. welltchemicals.com Research in this area would involve isolating and characterizing microorganisms capable of utilizing 2-(4-tert-butylphenoxy)ethanamine as a carbon or nitrogen source. Understanding the metabolic pathways and the enzymes involved could lead to the development of targeted bioremediation strategies for environments contaminated with this or structurally related compounds.

Table 2: Potential Microbial Degradation Pathways for Aromatic Compounds

| Degradation Strategy | Description | Key Enzymes |

|---|---|---|

| Aerobic Degradation | Initial attack by oxygenases to hydroxylate and cleave the aromatic ring. researchgate.net | Oxygenases, Dehydrogenases |

| Anaerobic Degradation | Ring reduction followed by hydrolytic cleavage, often involving coenzyme A thioesters. semanticscholar.org | Reductases, Hydrolases |

Antioxidant Applications in Material Stabilization

The this compound molecule contains structural features characteristic of two important classes of material stabilizers: hindered phenolic antioxidants and, to a lesser extent, hindered amine light stabilizers (HALS).

Hindered Phenolic Antioxidant Functionality: The 4-tert-butylphenol (B1678320) moiety is a classic example of a hindered phenol (B47542). nih.govresearchgate.net These compounds function as primary antioxidants by acting as radical scavengers. energiforsk.se They donate a hydrogen atom from the phenolic hydroxyl group to reactive radicals (e.g., alkyl and peroxy radicals) that are formed during the oxidative degradation of polymers and other materials. energiforsk.seiea-shc.org This process terminates the radical chain reaction, thereby inhibiting degradation. The resulting phenoxy radical is stabilized by the electron-donating effect of the tert-butyl group and by steric hindrance, which prevents it from initiating new degradation chains. energiforsk.se Tert-butyl phenolic antioxidants are widely used to protect a variety of consumer products, including plastics, adhesives, and lubricants, from oxidative damage. nih.govresearchgate.net

Hindered Amine Light Stabilizer (HALS) Analogy: HALS are another major class of polymer stabilizers that are particularly effective against photo-oxidation. wikipedia.org They function through a regenerative cyclic process known as the Denisov cycle, where the amine is oxidized to a nitroxyl (B88944) radical, which then scavenges polymer radicals. welltchemicals.comwikipedia.org While 2-(4-tert-butylphenoxy)ethanamine is not a traditional HALS (which are typically based on tetramethylpiperidine (B8510282) derivatives), the presence of the amine group suggests potential for radical scavenging activity. wikipedia.org Some multifunctional stabilizers have been designed by incorporating both hindered phenol and hindered amine functionalities into the same molecule to provide synergistic protection against both thermal and photo-oxidation. longchangchemical.com

Table 3: Comparison of Antioxidant Mechanisms

| Antioxidant Type | Mechanism | Key Structural Feature |

|---|---|---|

| Hindered Phenolic Antioxidants | Radical scavenging via hydrogen atom donation. energiforsk.se | Sterically hindered phenolic hydroxyl group. |

Future Research Trajectories and Emerging Trends

Sustainable Synthesis Approaches and Green Chemistry Principles

The chemical industry is increasingly moving towards more environmentally benign manufacturing processes, and the synthesis of 2-(4-tert-butylphenoxy)ethanamine (B1620770) hydrochloride is a prime candidate for the application of green chemistry principles. Future research in this area is likely to focus on several key aspects aimed at reducing the environmental footprint of its production.

One promising avenue is the development of catalytic, solvent-free, or aqueous-based synthetic routes. Traditional methods for the synthesis of aryl ethers, a key structural component of the molecule, often rely on stoichiometric amounts of strong bases and organic solvents. Innovations in catalysis, such as the use of heterogeneous catalysts, could offer pathways that minimize waste and allow for easier product separation. labinsights.nl For instance, research into the catalytic Williamson ether synthesis using weaker, less hazardous alkylating agents at high temperatures points towards a more sustainable industrial process. acs.org Furthermore, the development of a solvent-free synthesis method for ether compounds, as described in a recent patent, which utilizes a monovalent silver salt catalyst, could significantly reduce the use of volatile organic compounds (VOCs). google.com

Another area of focus is the use of renewable starting materials. The phenolic and ethanamine moieties of the molecule could potentially be derived from bio-based feedstocks. Lignin, a major component of biomass, is a rich source of aromatic compounds that could be catalytically converted into precursors for the 4-tert-butylphenol (B1678320) portion of the molecule. kit.edu Similarly, research into the production of bio-based amines from renewable resources is gaining traction, offering a potential alternative to petroleum-derived starting materials. acs.org The adoption of such bio-based routes would contribute to a more circular economy for chemical manufacturing.

Development of Novel Derivatives with Enhanced Reactivity or Selectivity

The inherent chemical functionalities of 2-(4-tert-butylphenoxy)ethanamine hydrochloride—the aromatic ring, the ether linkage, and the primary amine—make it an attractive scaffold for the development of novel derivatives with tailored properties. Future research will likely focus on modifying this core structure to enhance its reactivity, selectivity, and biological activity for a range of applications.

A significant area of exploration is the synthesis of derivatives with potential therapeutic applications. The 4-tert-butylphenoxy moiety is present in a number of biologically active compounds. For example, a series of 4-tert-butylphenoxyalkoxyamines have been investigated as dual-target ligands for the histamine (B1213489) H3 receptor and monoamine oxidase B, showing promise for the treatment of Parkinson's disease. researchgate.net By modifying the amine group or the substitution pattern on the aromatic ring of 2-(4-tert-butylphenoxy)ethanamine, new derivatives with enhanced potency and selectivity for specific biological targets could be developed.

Another promising direction is the creation of derivatives with enhanced antimicrobial or antifungal properties. Research on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives has demonstrated that compounds with a substituted phenoxy group can exhibit significant antibacterial and antifungal effects. rsc.org This suggests that derivatization of the ethanamine side chain of the target molecule could lead to new classes of antimicrobial agents.

Furthermore, the primary amine group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups. This could lead to the development of derivatives with novel photophysical or electronic properties for applications in materials science. For example, the synthesis of phenoxazine (B87303) derivatives, which have applications in organoelectronics, often involves the reaction of aminophenols. nih.gov This highlights the potential for transforming the 2-(4-tert-butylphenoxy)ethanamine scaffold into more complex heterocyclic systems with interesting optoelectronic properties. The development of chiral derivatives, as will be discussed later, also opens up possibilities for creating enantiomerically pure compounds with highly specific biological interactions. nih.gov

Integration into Advanced Functional Materials

The unique combination of a bulky, hydrophobic tert-butylphenoxy group and a reactive amine functionality makes this compound a compelling building block for the creation of advanced functional materials. Future research is poised to explore its integration into polymers, coatings, and composite materials to impart specific properties.

The amine group of the molecule can act as a monomer or a curing agent in the synthesis of various polymers. Amines are crucial for the production of high-performance polymers such as polyamides, polyureas, and epoxies. acs.org The incorporation of the 4-tert-butylphenoxy group into the polymer backbone could introduce desirable properties such as increased thermal stability, hydrophobicity, and altered mechanical properties. For instance, phenoxy resins, which are thermoplastic polymers derived from bisphenol A, are known for their excellent adhesion, chemical resistance, and toughness, making them valuable in coatings, adhesives, and composites. phlextek.comcorrosionpedia.com By analogy, polymers derived from 2-(4-tert-butylphenoxy)ethanamine could exhibit similar high-performance characteristics.

In the realm of coatings and adhesives, the phenoxy moiety can enhance adhesion to various substrates, while the amine group can participate in cross-linking reactions to form a durable network. Phenoxy resins are used in both flexible and rigid coatings, including for wires and printed circuit boards, due to these properties. corrosionpedia.comhuntsman.com The incorporation of this compound or its derivatives into coating formulations could lead to materials with improved corrosion resistance, barrier properties, and longevity.

Furthermore, the amine functionality opens up possibilities for its use in functionalized porous materials for applications such as carbon capture. Amine-functionalized silicas are being extensively studied for their ability to chemisorb CO2. researchgate.netnih.govije.ir The bulky tert-butylphenoxy group could influence the porosity and surface properties of such materials, potentially leading to adsorbents with enhanced CO2 capture capacity and selectivity. The ability of amines to act as activators in controlled polymer synthesis also presents opportunities for creating well-defined polymer architectures with novel material properties. researchgate.net

Below is a table summarizing the potential applications of this compound in advanced functional materials:

| Material Type | Potential Role of this compound | Desired Properties |

| Polymers (e.g., Polyamides, Epoxies) | Monomer or curing agent | Enhanced thermal stability, hydrophobicity, mechanical strength |

| Coatings and Adhesives | Additive or cross-linking agent | Improved adhesion, corrosion resistance, chemical durability |

| Composite Materials | Matrix component or surface modifier | Increased toughness, durability, and interfacial adhesion |

| Functionalized Porous Materials | Surface functionalizing agent | Enhanced CO2 adsorption capacity and selectivity |

Exploration of Stereoselective Synthetic Pathways

While this compound itself is not a chiral molecule, the development of its chiral derivatives is a significant area for future research, particularly for applications in pharmaceuticals and asymmetric catalysis. The synthesis of enantiomerically pure compounds is crucial as different stereoisomers can have vastly different biological activities. Consequently, the exploration of stereoselective synthetic pathways to access chiral analogues of this compound is a key emerging trend.

One major approach will be the use of chiral auxiliaries in the synthesis. Chiral amines, such as 1-phenylethylamine, are widely used as chiral auxiliaries to direct the stereochemical outcome of reactions. nih.gov For instance, a chiral auxiliary could be temporarily attached to a precursor of the ethanamine side chain to facilitate a diastereoselective reaction, followed by its removal to yield the desired enantiomerically enriched product. The development of practical and efficient chiral auxiliaries, such as pseudoephenamine, has made this a powerful strategy for asymmetric synthesis. harvard.edu

Another important avenue is the development of catalytic asymmetric methods. This includes the enantioselective hydrogenation of prochiral enamines or the asymmetric reduction of ketones, which could be precursors to chiral derivatives of 2-(4-tert-butylphenoxy)ethanamine. hilarispublisher.com The use of chiral catalysts, such as those based on rhodium or ruthenium, can provide access to highly enantiomerically enriched products. hilarispublisher.com More recent advances in enantioselective radical C-H amination offer a novel strategy for the direct installation of an amino group at a specific stereocenter, potentially streamlining the synthesis of chiral β-amino alcohol derivatives. nih.gov

The synthesis of stereodefined β-amino acids and their derivatives is also a well-established field that can provide inspiration for the synthesis of chiral analogues of the target compound. organic-chemistry.orgnih.gov Methods such as the Mannich reaction with chiral catalysts or the use of chiral enolates can be adapted to create derivatives with a stereocenter on the ethanamine backbone. The ability to synthesize specific stereoisomers will be critical for elucidating structure-activity relationships and for the development of highly selective drugs or catalysts based on the 4-tert-butylphenoxyethanamine scaffold. The use of flow chemistry for the inversion of configuration of chiral amines is also an emerging technique that could be applied to the synthesis of specific enantiomers from a racemic mixture. vapourtec.com

Computational Design of Novel Chemical Transformations

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new synthetic routes and functional molecules. For this compound and its derivatives, computational methods are expected to play a crucial role in accelerating research and development.

One of the key applications of computational design will be in the prediction of reactivity and the exploration of reaction mechanisms. Quantum mechanical calculations can be used to model transition states and reaction pathways, providing insights that can help in the optimization of reaction conditions and the development of more efficient synthetic methods. rsc.org For instance, computational studies can aid in the design of catalysts for the sustainable synthesis of the ether linkage or for the stereoselective functionalization of the ethanamine side chain. Machine learning and deep learning models are also being developed to predict the reactivity of covalent compounds with high accuracy, which could be applied to the design of novel derivatives with specific reactivity profiles. nih.gov

Computational tools will also be instrumental in the design of novel derivatives with enhanced biological activity or material properties. Structure-based drug design, for example, can be used to model the interaction of derivatives with their biological targets, allowing for the in silico screening of large libraries of virtual compounds and the identification of promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery.

In materials science, molecular simulations can be used to predict the properties of polymers and other materials incorporating the 2-(4-tert-butylphenoxy)ethanamine moiety. For example, simulations can provide insights into the morphology, mechanical properties, and transport properties of these materials, guiding their design for specific applications. The use of molecular simulations to study the adsorption of CO2 in amine-functionalized porous materials is already providing a fundamental understanding of the key parameters for designing efficient adsorbents. researchgate.net As computational methods become more powerful and accessible, their integration into the research and development workflow for this compound and its derivatives will undoubtedly lead to new discoveries and innovations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.